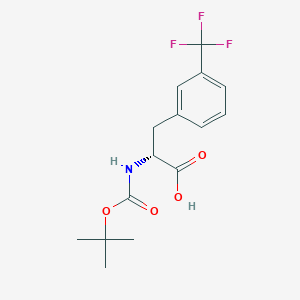
Boc-3-(trifluoromethyl)-D-phenylalanine
Übersicht
Beschreibung
Boc-3-(trifluoromethyl)-D-phenylalanine is a type of unnatural amino acid . It is also known as (S)-3-(3,4-Bis(trifluoromethyl)phenyl)-2-(tert-butoxycarbonylamino)propanoic acid . The molecular formula of this compound is C15H18F3NO4 .
Molecular Structure Analysis
The molecular structure of Boc-3-(trifluoromethyl)-D-phenylalanine is represented by the molecular formula C15H18F3NO4 . The compound has a molecular weight of 333.3 .Physical And Chemical Properties Analysis
Boc-3-(trifluoromethyl)-D-phenylalanine is a powder or solid form . It is stored at a temperature of 2-8°C . The compound has a molecular weight of 333.3 .Wissenschaftliche Forschungsanwendungen
Photocatalysts: A Review
Bismuth oxychloride (BOC)-based materials are explored for various applications, including healthcare and photocatalysis. Strategies to enhance BOC's photocatalytic performance involve modification techniques to improve visible light absorption and utilization, indicating a focus on materials science for environmental and health applications (Ni et al., 2016).
Electrochemical Detection of Amino Acids
Research on developing electrochemical sensors and biosensors for amino acids like phenylalanine highlights interdisciplinary efforts in chemistry, biochemistry, and bioengineering. This work aims to create efficient devices for quality control of medicines and monitoring diseases associated with these amino acids (Dinu & Apetrei, 2022).
Drug Delivery Systems in Cancer Therapy
Boron neutron capture therapy (BNCT), a cancer treatment method, employs borono-phenylalanine (BPA) and focuses on the selective delivery of boron atoms to cancer cells. This highlights the application of specific amino acids and their derivatives in targeted cancer therapy (Yanagië et al., 2008).
Phenylketonuria (PKU) Research
Studies on PKU, a genetic disorder affecting amino acid metabolism, discuss treatment strategies and the pathogenesis of cognitive dysfunction associated with elevated blood phenylalanine levels. This includes exploring the effects on cerebral metabolism and cognitive function, offering insight into the medical applications of amino acid research (de Groot et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMWDGGGZHFFRC-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160845 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-(trifluoromethyl)-D-phenylalanine | |
CAS RN |
82317-82-6 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82317-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



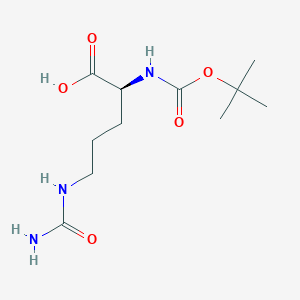
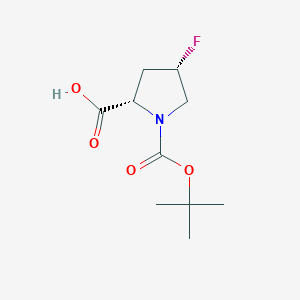
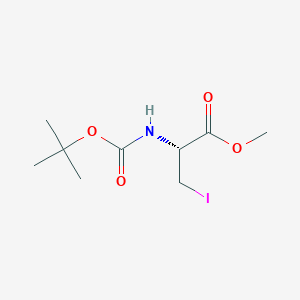
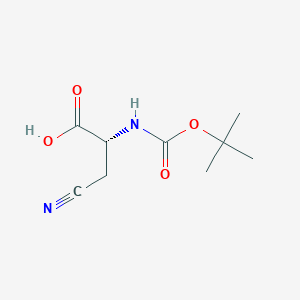
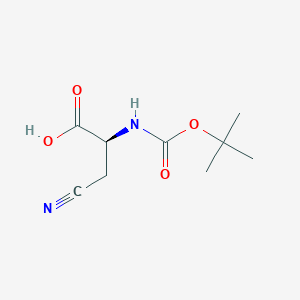
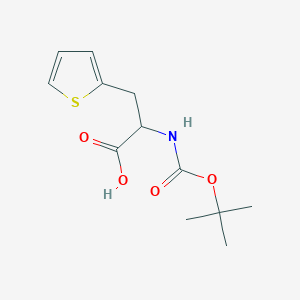

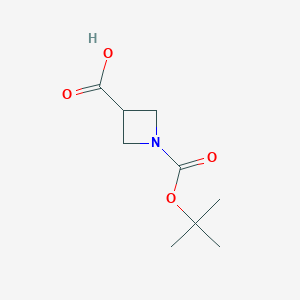
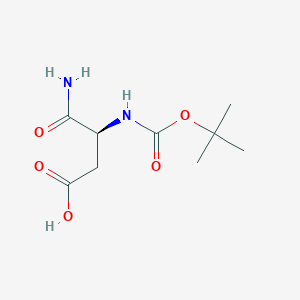
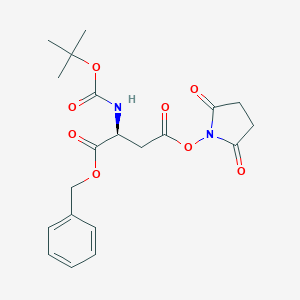


![benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate](/img/structure/B558624.png)
![(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B558627.png)